2-chloro-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]benzamide
Description
This compound belongs to the benzoxazepine class, characterized by a fused bicyclic structure combining a benzene ring with a 1,5-oxazepine moiety. Key structural features include:
- A chloro-substituted benzamide group at position 5.
- A 3,3-dimethyl-4-oxo group on the oxazepine ring.
- A propenyl (allyl) substituent at position 5.
The molecular formula is inferred as C₂₁H₂₁ClN₂O₃, with an approximate molecular weight of 384.9 g/mol (calculated based on structural analogs). No explicit data on physical properties (e.g., melting point, solubility) or bioactivity are available in the provided evidence, necessitating reliance on structural and theoretical comparisons.
Properties
IUPAC Name |
2-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-4-11-24-17-12-14(23-19(25)15-7-5-6-8-16(15)22)9-10-18(17)27-13-21(2,3)20(24)26/h4-10,12H,1,11,13H2,2-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDALSQBUGWEGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]benzamide typically involves multiple steps. One common approach is the condensation of 2-chlorobenzoyl chloride with an appropriate amine to form the benzamide intermediate. This intermediate is then subjected to cyclization reactions to form the benzoxazepine ring. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-chloro-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: Propyl-Substituted Benzoxazepine
The closest analog, 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide (CAS 921564-15-0), differs only in the substituent at position 5 (propyl vs. propenyl) .
| Property | Target Compound (Propenyl) | Propyl Analog |
|---|---|---|
| Molecular Formula | C₂₁H₂₁ClN₂O₃ | C₂₁H₂₃ClN₂O₃ |
| Molecular Weight (g/mol) | ~384.9 (estimated) | 386.9 |
| Substituent at Position 5 | Prop-2-en-1-yl (allyl) | Propyl |
| Key Functional Groups | Chlorobenzamide, 4-oxo, dimethyl | Chlorobenzamide, 4-oxo, dimethyl |
Structural Implications :
- Reactivity : The allyl group’s unsaturated bond could participate in Michael addition or oxidation reactions, whereas the propyl group is chemically inert under similar conditions.
Broader Context: Benzoxazepines vs. Benzodiazepines
| Feature | Target Benzoxazepine | Benzodiazepine (Methylclonazepam) |
|---|---|---|
| Core Structure | 1,5-Benzoxazepine | 1,4-Benzodiazepine |
| Key Substituents | Chlorobenzamide, allyl | Chlorophenyl, nitro, methyl |
| Bioactivity (Hypothetical) | Unknown (structural focus) | Anxiolytic, anticonvulsant |
Functional Differences :
- Benzoxazepines are less explored pharmacologically compared to benzodiazepines, which are established CNS agents.
Biological Activity
2-chloro-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 386.9 g/mol
- CAS Number : 921863-60-7
Anticancer Activity
Recent studies have indicated that derivatives of benzoxazepine compounds exhibit significant anticancer properties. For instance, a study highlighted that similar compounds could inhibit tumor growth through the modulation of specific signaling pathways involved in cell proliferation and apoptosis .
The proposed mechanism for the anticancer activity involves the inhibition of key enzymes and receptors associated with tumor progression. The compound may interact with various G protein-coupled receptors (GPCRs), leading to alterations in intracellular signaling cascades that promote apoptosis in cancer cells .
Neuroprotective Effects
In addition to anticancer properties, compounds similar to this compound have shown neuroprotective effects. Research indicates that these compounds can stimulate neurite outgrowth and enhance neuronal survival under stress conditions .
Study on Antitumor Activity
A case study involving a derivative of this compound demonstrated significant antitumor activity in vitro. The study utilized various cancer cell lines and reported a dose-dependent inhibition of cell viability with IC values ranging from 10 to 25 µM. The study concluded that the compound effectively induces apoptosis through caspase activation pathways .
Neuroprotection in Animal Models
Another study evaluated the neuroprotective effects in C57BL/6 mice models. The results indicated that treatment with the compound led to improved cognitive function and reduced neuronal loss following induced oxidative stress. Behavioral assessments showed enhanced memory retention compared to control groups .
Data Summary Table
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended to optimize yield and purity of this compound?
- Methodology : Employ multi-step protocols involving acylation of a benzoxazepine core with 2-chlorobenzoyl chloride under basic conditions. Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry) and monitor purity via HPLC. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical .
- Key Metrics : Track intermediates using (e.g., δ 3.85 ppm for CH groups) and confirm final product purity (>95%) via LC-MS .
Q. Which spectroscopic techniques are essential for structural validation?
- Approach :
- FT-IR : Identify carbonyl (C=O, ~1737 cm) and amide (N–H, ~3178 cm) stretches .
- NMR : Use and NMR to resolve substituents (e.g., prop-2-en-1-yl protons at δ 5.2–5.8 ppm) and confirm stereochemistry .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL-2018/3 .
Q. How to assess the compound’s preliminary antimicrobial activity?
- Protocol : Perform agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare inhibition zones to standard antibiotics (ampicillin). Use MIC (Minimum Inhibitory Concentration) assays in broth dilution format, with concentrations ranging 1–256 µg/mL .
Advanced Research Questions
Q. How to resolve discrepancies in crystallographic data interpretation?
- Strategy : Re-refine datasets using SHELXL with TWIN/BASF commands for twinned crystals. Validate hydrogen-bonding networks with PLATON/ADDSYM and analyze residual density maps for disordered solvent molecules . Cross-validate with DFT-calculated bond lengths (e.g., C=O at 1.22 Å) .
Q. What computational approaches predict target interactions with bacterial enzymes?
- Methodology :
- Docking : Use AutoDock Vina to model binding to AcpS-PPTase (PDB: 1F80). Focus on interactions with the trifluoromethyl pocket (ΔG ≤ -8.5 kcal/mol) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of enzyme-ligand complexes (RMSD ≤ 2.0 Å) .
Q. How to analyze contradictions in biological activity across similar analogs?
- Approach : Compare SAR (Structure-Activity Relationship) data for halogen-substituted benzoxazepines. For example, 7-fluoro analogs show reduced potency (IC > 10 µM) vs. chloro derivatives (IC ~1.5 µM) due to altered π-stacking in enzyme active sites. Validate via isothermal titration calorimetry (ITC) to measure binding affinity (K) .
Q. What advanced synthetic routes address challenges in multi-step reactions?
- Innovative Methods : Implement flow chemistry for oxidation steps (e.g., Swern oxidation) to enhance reproducibility. Use inline FTIR for real-time monitoring of intermediates. Optimize residence time (30–60 s) and temperature (0–5°C) to suppress side reactions (e.g., epoxidation of prop-2-en-1-yl groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
